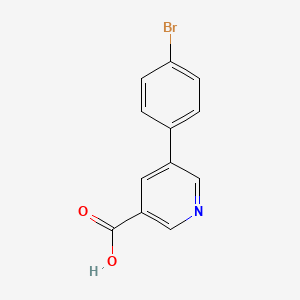

5-(4-Bromophenyl)nicotinic Acid

CAS No.: 887973-36-6

Cat. No.: VC7925664

Molecular Formula: C12H8BrNO2

Molecular Weight: 278.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887973-36-6 |

|---|---|

| Molecular Formula | C12H8BrNO2 |

| Molecular Weight | 278.1 g/mol |

| IUPAC Name | 5-(4-bromophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) |

| Standard InChI Key | DQZNYKNEGPFGCX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br |

Introduction

Key Findings

5-(4-Bromophenyl)nicotinic acid (CAS 887973-36-6) is a brominated nicotinic acid derivative with a molecular formula of and a molecular weight of 278.1 g/mol . This compound serves as a versatile intermediate in organic synthesis and materials science, with applications ranging from coordination chemistry to pharmaceutical research. Its unique structure, featuring a pyridine ring and a bromophenyl group, enables diverse reactivity and functionalization potential.

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 5-(4-bromophenyl)pyridine-3-carboxylic acid, reflecting its pyridine core substituted with a bromophenyl group at position 5 and a carboxylic acid moiety at position 3 . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 278.1 g/mol | |

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

| Density | 1.8±0.1 g/cm³ (analogous derivative) |

The bromine atom enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, while the carboxylic acid group allows for coordination with metal ions .

Synthesis and Reaction Pathways

Direct Bromination Methods

A patented method for synthesizing 5-bromonicotinic acid involves refluxing nicotinic acid with thionyl chloride () and bromine () under controlled conditions . While this approach yields 87% of the target product, adaptations for 5-(4-bromophenyl)nicotinic acid may require introducing the bromophenyl group via Suzuki-Miyaura coupling (Figure 1) .

Example Protocol:

-

Substrate Preparation: Start with 3-pyridinecarboxylic acid.

-

Bromophenyl Introduction: Use 4-bromophenylboronic acid in a palladium-catalyzed cross-coupling reaction .

-

Purification: Recrystallize from isopropyl alcohol to achieve >95% purity .

Key Reaction Mechanisms

The bromophenyl group participates in Suzuki-Miyaura cross-couplings, enabling the formation of biaryl structures critical in drug discovery . For instance, coupling with pyrrole or thiophene boronic acids yields heteroaryl adducts with potential bioactivity .

Applications in Materials Science

Coordination Polymers and MOFs

The carboxylic acid group in 5-(4-bromophenyl)nicotinic acid facilitates coordination with metal ions, forming stable metal-organic frameworks (MOFs). These structures exhibit applications in:

-

Luminescent probes: Detecting gases like via post-synthetic modifications.

-

Photonics: Enhancing efficiency in photon-upconversion materials.

Catalysis

The compound’s ability to coordinate transition metals (e.g., Pd, Cu) makes it a candidate for catalytic systems, particularly in cross-coupling reactions .

Comparative Analysis with Related Compounds

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume